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Compound of Interest

Compound Name: Nickel-cobalt

Cat. No.: B8461503

This guide provides troubleshooting advice and frequently asked questions (FAQSs) for
researchers, scientists, and drug development professionals working with X-ray Photoelectron
Spectroscopy (XPS) analysis of nickel-cobalt (Ni-Co) mixed oxides.

Frequently Asked Questions (FAQs) &
Troubleshooting

Here we address specific issues you may encounter during the deconvolution of Ni 2p and Co
2p spectra.

Q1: Why do the Ni 2p and Co 2p spectra from my nickel-cobalt oxide sample look so complex
and broad?

A: The complexity arises from several overlapping physical phenomena. Unlike simple
elemental peaks, the spectra of 3d transition metals like nickel and cobalt are intricate due to:

o Multiplet Splitting: The interaction between the unpaired electrons in the 3d shell and the
core hole created during photoemission splits the main peak into multiple components, even
for a single oxidation state.[1]

» Shake-up Satellites: These are characteristic energy loss features that appear at higher
binding energies than the main peaks.[2][3] They result from multielectron excitations where
a valence electron is promoted to a higher energy level simultaneously with the core electron
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emission.[2] The intensity and position of these satellites are highly sensitive to the chemical
state and can be used as a fingerprint for different species.

o Mixed Oxidation States: Your sample likely contains a mixture of Ni2*/Ni3* and Co2*/Co3*
species, each contributing its own complex multiplet-split spectrum and satellite features.|[3]

[4]

o Surface Species: The high surface sensitivity of XPS means that surface hydroxides (M-OH)
and oxyhydroxides (M-OOH) are often detected in addition to the bulk oxide. These species
have distinct binding energies and spectral shapes.[2][5]

Q2: How can | distinguish between different oxidation states (e.g., Ni2* vs. Ni3*+)?

A: Differentiating oxidation states requires a multi-faceted approach, as simple binding energy
shifts can be misleading.[6]

e Binding Energy (BE) Position: While there is overlap, Ni3* species generally appear at a
slightly higher binding energy (856.1 eV) compared to Ni?* species (855.1 eV). Similarly, for
cobalt, Co?* peaks are found at higher binding energies (781.0 eV) than Co3* peaks (779.6
eV).[3]

o Satellite Structure Analysis: The satellite peaks are crucial for identification. For instance, the
intensity and energy separation of shake-up satellites differ significantly between Ni2+ and
Niz+.[3]

o Peak-on-Satellite Ratio (SR): The intensity ratio between the main core level peak and its
associated satellite peak is a powerful diagnostic tool. For nickel, Ni3* species (like NiOOH)
have a much higher SR value (3.0 - 4.0) than Ni2* species (1.2 - 1.9).[2][5] A similar trend is
observed for cobalt, where Co3* has a higher SR than Co2*.[2][5]

Q3: My peak fitting procedure fails to converge or gives a poor fit. What are some common
mistakes?

A: This is a common issue due to the spectral complexity. Here are some troubleshooting
steps:
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« Insufficient Components: Using a single peak to fit an entire envelope is often incorrect. A
single oxidation state like Niz* in NiO may require two or more peaks for the main 2ps/2
region, plus additional peaks for the satellite structures.[2][5] For mixed oxides like NiC020a4,
even more components are needed to account for oxides and hydroxides.[2]

e Unconstrained Parameters: Do not allow all parameters (peak position, FWHM, area) to vary
freely, as this can lead to a mathematically correct but physically meaningless fit. Use known
values from literature to constrain the binding energy separations and relative area ratios of
multiplet components.

 Incorrect Background: Use a Shirley or Tougaard background, which is appropriate for
transition metal oxides, rather than a simple linear background.

« Ignoring Satellites: The satellite peaks must be included in the fit. Attempting to fit only the
main peak region while ignoring the broad satellite features will result in a poor background
shape and an inaccurate fit.

Q4: How do | perform charge correction for my insulating mixed-oxide sample?

A: For insulating samples, surface charging can shift the entire spectrum to higher binding
energies. The standard procedure is to use the adventitious carbon C 1s peak as an internal
reference. The main C-C/C-H component of the C 1s spectrum should be set to a binding
energy of 284.8 eV or 285.0 eV, and the same energy shift should be applied to all other
spectra, including the Ni 2p and Co 2p regions.[1][2]

Quantitative Data: Binding Energies for Ni & Co

Species

The following table summarizes approximate binding energies (BE) for the 2ps/2 peak and key
satellite features for various nickel and cobalt species. Note that these values can vary slightly
depending on the specific material composition and instrument calibration.[2][7]

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubs.acs.org/doi/10.1021/acsomega.4c05082
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447992/
https://pubs.acs.org/doi/10.1021/acsomega.4c05082
https://www.surfacesciencewestern.com/wp-content/uploads/ass11_biesinger-1.pdf
https://pubs.acs.org/doi/10.1021/acsomega.4c05082
https://pubs.acs.org/doi/10.1021/acsomega.4c05082
https://www.surfacesciencewestern.com/wp-content/uploads/2013/02/ss06_biesinger.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8461503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

L. Approx.
. Oxidation s
Species e Component Binding Reference(s)
ate
Energy (eV)
Nickel
NiO Ni2+ Main Peak 1 855.1 - 856.0 [3][5]
Main Peak 2 ~858.0 [5]
Shake-up
) 861.2 [3]
Satellite
Ni(OH)2 Ni2+ Main Peak 856.1 - 857.0 [5][8]
NiOOH Nis+ Main Peak 856.1 - 858.1 [31[7]
NiC020a4 Ni2*+ Main Peak 855.1 [3]
NiC020a4 Nis+ Main Peak 856.1 [3]
Cobalt
CoO Co2* Main Peak ~781.0 [319]
Shake-up
_ ~787.0 [5]
Satellite
Co030a4 Co?z* & Co3* Co3* Main Peak 779.6 - 780.2 [31[5]
Co2* Main Peak
L 781.0-782.1 [3][5]
Co2* Main Peak
~783.1 [5]
2
Shake-up
_ 787.0 - 790.8 [5]
Satellite
_ Multiplet
Co(OH)2 Coz* Main Peak [2][9]
Structure
NiC0204 Cos3* Main Peak 779.6 [3]
NiC020a4 Coz* Main Peak 781.0 [3]
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Experimental Protocols

Protocol 1: Sample Preparation for Powdered Ni-Co
Oxides

Proper sample handling is critical to avoid surface contamination.[10][11]

Objective: To mount a powdered sample for XPS analysis while minimizing surface
contamination and ensuring good electrical contact to prevent charging.

Methods:

o Method A: Pressing into Indium Foil (Recommended)

o

Use clean tweezers to handle a small piece of high-purity indium foil.

Place a small amount of the Ni-Co oxide powder onto the center of the foil.

[¢]

[¢]

Fold the foil over the powder and press firmly with a clean spatula or press.

[e]

Unfold the foil. The powder should be embedded securely into the soft indium surface.

o

Mount the foil onto the XPS sample holder using conductive tape or clips.
e Method B: Drop Casting

o Disperse a small amount of the powder in a volatile, high-purity solvent (e.g., ethanol,
isopropanol) via sonication.[12]

o Drop-cast the suspension onto a clean, conductive substrate like a silicon wafer.[10]
o Allow the solvent to evaporate completely in a clean environment or under vacuum.[12]
o Mount the substrate onto the XPS sample holder.

e Method C: Conductive Carbon Tape

o Affix a piece of double-sided conductive carbon tape to the sample holder.
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o Gently press the powder onto the sticky surface of the tape.

o Use a gentle stream of nitrogen gas to blow off any loose powder that could contaminate
the XPS vacuum chamber.[12] This method is simplest but may lead to more surface
contamination and charging issues.

Protocol 2: XPS Deconvolution Workflow

Objective: To accurately determine the chemical states and their relative quantities from high-
resolution Ni 2p and Co 2p spectra.

o Data Acquisition: Collect high-resolution spectra for Ni 2p, Co 2p, O 1s, and C 1s regions
using a monochromatic Al Ka X-ray source. Use a low pass energy (e.g., 20-50 eV) to
achieve better energy resolution.[2]

o Energy Calibration: Perform charge correction on all spectra by shifting the adventitious C 1s
peak to 284.8 eV.[1]

o Background Subtraction: Apply a Shirley or Tougaard background to the Ni 2p and Co 2p
spectra, ensuring the background endpoints are set appropriately wide to include all satellite
features.

o Component Identification: Based on literature and the reference table above, identify the
likely species present (e.g., Ni¢*, Ni¥*, Co?*, Co®*, hydroxides, and their satellites).

e Peak Fitting (Deconvolution):

o Begin by fitting the most well-defined reference spectra (e.g., CozOa4 or NiO if you have
standards).

o For the mixed oxide, use multiple peaks for each chemical state. Constrain the peak
positions, separations, and full-width at half-maximum (FWHM) values based on
established literature values.[1][2]

o Fit the main 2ps/2 region and all associated satellite peaks simultaneously.

o Ensure the spin-orbit splitting and area ratio for the 2ps/2 and 2p1/2 components are
constrained correctly.
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o Quantification: Calculate the relative percentage of each chemical state from the area of its
corresponding fitted peaks.

Visualizations
XPS Analysis Workflow
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Caption: Workflow for XPS analysis of Ni-Co oxides.
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Species-Spectra Relationship Diagram
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Caption: Relationship between chemical species and XPS features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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